N,N,N-Tributyloctadecan-1-aminium iodide
Description
N,N,N-Tributyloctadecan-1-aminium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three butyl groups (C₄H₉) and one octadecyl (C₁₈H₃₇) chain, with iodide (I⁻) as the counterion. This structure imparts significant hydrophobicity due to the long alkyl chain, making it useful in applications requiring surfactant properties, phase-transfer catalysis, or antimicrobial activity. The compound is synthesized via quaternization of octadecylamine with tributyl iodide under controlled conditions, followed by purification via recrystallization .
Properties
CAS No. |
110408-62-3 |
|---|---|
Molecular Formula |
C30H64IN |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
tributyl(octadecyl)azanium;iodide |
InChI |
InChI=1S/C30H64N.HI/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HIZUFFDLEOLXTC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[I-] |
Origin of Product |
United States |
Preparation Methods
Quaternary Ammonium Salt Synthesis: Fundamental Principles
Quaternary ammonium salts are typically synthesized via alkylation of tertiary amines or anion exchange reactions . The former involves nucleophilic substitution between a tertiary amine and an alkyl halide, while the latter replaces an existing counterion (e.g., chloride) with iodide. For N,N,N-Tributyloctadecan-1-aminium iodide, both approaches are viable, though challenges arise from the steric bulk of the tributyl groups and the long octadecyl chain.
Direct Alkylation via the Menshutkin Reaction
The Menshutkin reaction is the most direct route, involving the reaction of a tertiary amine with an alkyl halide. For this compound, two synthetic pathways are feasible:
Pathway B: Octadecylamine with Butyl Iodide
An alternative approach involves stepwise alkylation of octadecylamine with butyl iodide:
$$
\text{C}{18}\text{H}{37}\text{NH}2 + 3 \text{C}4\text{H}9\text{I} \rightarrow \text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{I}^- + 3 \text{HI}
$$
Mechanistic Insights :
- Deprotonation Requirements : Each alkylation step requires base (e.g., K$$2$$CO$$3$$) to deprotonate the ammonium intermediate.
- Reactivity Constraints : The third alkylation faces significant steric resistance, often necessitating elevated temperatures (100–120°C) and extended reaction times (>72 hours).
Anion Exchange Metathesis
For laboratories with access to N,N,N-Tributyloctadecan-1-aminium chloride, anion exchange with potassium iodide provides a streamlined route:
$$
\text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{Cl}^- + \text{KI} \rightarrow \text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{I}^- + \text{KCl}
$$
Procedure :
- Dissolve the chloride salt in warm ethanol.
- Add aqueous KI (1.5 equiv) and stir for 6–12 hours.
- Isolate the product via filtration or solvent evaporation.
Advantages :
Advanced Catalytic and Solvent-Free Approaches
Recent innovations in hypervalent iodine chemistry and phase-transfer catalysis offer novel pathways:
Tetrabutylammonium Iodide (TBAI)-Mediated Synthesis
TBAI catalyzes iodide incorporation under oxidative conditions. For example, combining tributylamine, octadecyl chloride, and TBAI with dibenzoyl peroxide (DBPO) facilitates iodide insertion via in situ hypoiodite generation :
$$
\text{N(C}4\text{H}9\text{)}3 + \text{C}{18}\text{H}{37}\text{Cl} + \text{TBAI} \xrightarrow{\text{DBPO}} \text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{I}^-
$$
Key Observations :
Analytical Validation and Characterization
Confirming the identity and purity of this compound requires multimodal analysis:
Spectroscopic Techniques
Thermal Analysis
- DSC : Melting point ranges between 95–105°C, with decomposition above 250°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen center, leading to the formation of N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the quaternary ammonium to tertiary amines.
Substitution: The iodide ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Silver nitrate (AgNO₃) for iodide to nitrate exchange.
Major Products
Oxidation: N,N,N-Tributyloctadecan-1-aminium N-oxide.
Reduction: N,N-Dibutyloctadecan-1-amine.
Substitution: N,N,N-Tributyloctadecan-1-aminium nitrate.
Scientific Research Applications
Chemistry
Catalysis: Used as a phase-transfer catalyst in organic synthesis.
Surfactant: Employed in the formulation of emulsions and dispersions.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Medicine
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles.
Industry
Textile Industry: Used as a fabric softener and antistatic agent.
Petroleum Industry: Functions as a demulsifier in oil-water separation processes.
Mechanism of Action
The mechanism of action of N,N,N-Tributyloctadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the quaternary ammonium group interacts with polar environments. This dual interaction facilitates the formation of micelles and emulsions, enhancing solubility and dispersion of hydrophobic compounds.
Molecular Targets and Pathways
Cell Membranes: Disrupts microbial cell membranes, leading to cell lysis.
Enzyme Inhibition: Can inhibit certain enzymes by interacting with their active sites.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Alkyl Chain Impact : Longer chains (e.g., C₁₈ in the target compound) enhance hydrophobicity and surfactant properties compared to shorter analogs like BAC12 (C₁₂) .
- Counterion Effects : Iodide (I⁻) vs. triiodide (I₃⁻) influences solubility and reactivity. Triiodide derivatives exhibit unique redox properties .
- Substituent Flexibility : Methyl and ethyl groups (e.g., Tetramethylammonium iodide) reduce steric hindrance, favoring applications in catalysis, while bulkier groups (e.g., tributyl) enhance membrane disruption in antimicrobial contexts .
Key Findings :
- Thermal Stability : Tetramethylammonium iodide exhibits exceptional thermal stability (>300°C), whereas chloroethyl derivatives decompose below 210°C .
- Solubility : Tributyloctadecan-1-aminium iodide’s solubility in organic solvents (e.g., DCM, MeOH) contrasts with triethyl triiodide derivatives, which are liquids at room temperature and soluble in acetone .
Functional Comparisons
Antimicrobial Activity
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